9,9,9-Trideuteriononanoic acid

Vue d'ensemble

Description

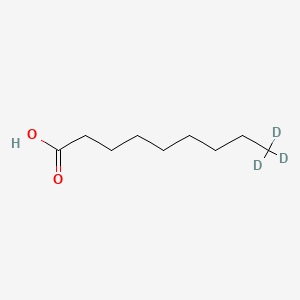

9,9,9-Trideuteriononanoic acid, also known as Nonanoic-9,9,9-d3 acid, is a heterocyclic organic compound with the molecular formula C9H15D3O2 and a molecular weight of 161.26 . It is stable if stored under recommended conditions .

Molecular Structure Analysis

The molecular structure of 9,9,9-Trideuteriononanoic acid consists of nine carbon atoms, fifteen hydrogen atoms, three deuterium atoms, and two oxygen atoms . The InChI key is FBUKVWPVBMHYJY-FIBGUPNXSA-N . Further structural analysis would require more specific data or advanced analytical techniques.Applications De Recherche Scientifique

Biohydrogenation and Microbial Reduction

The biohydrogenation of unsaturated fatty acids, such as linoleic acid, by microorganisms like Butyrivibrio fibrisolvens involves the formation of trans-11-octadecenoic acid. Experiments conducted in heavy water (D2O) showed that deuterium, as in the case of 9,9,9-Trideuteriononanoic acid, gets incorporated at the reduced carbon atoms during this reduction process, indicating an isotope effect and pointing towards the role of a proton and hydride ion in this reduction (Rosenfeld & Tove, 1971).

Synthesis of Vitamin A Derivatives

The synthesis of vitamin A derivatives, such as 9-cis-retinoic acid, has been achieved starting from compounds like 2,2,6-trimethylcyclohexanone. This methodology extends to the synthesis of deuterium and tritium-labeled 9-cis-retinoic acid, highlighting the use of trideuteriononanoic acid derivatives in creating isotopically labeled molecules for biological studies (Tadikonda et al., 1997).

Abscisic Acid Metabolism

Research has discovered new pathways in abscisic acid (ABA) metabolism in plants, where deuterated analogs of ABA are used to study the metabolic pathways. The incorporation of deuterium in these studies suggests the utility of compounds like 9,9,9-Trideuteriononanoic acid in tracing and understanding complex biological processes (Zhou et al., 2004).

Spectroscopic Studies

High-resolution spectroscopic studies, such as those conducted on deuterated nitric acid (DNO3), rely on deuterium incorporation to explore molecular structure and behavior. This highlights the relevance of deuterated compounds like 9,9,9-Trideuteriononanoic acid in advanced spectroscopic analysis (Tan et al., 1991).

Carotenoids and Plant Hormones

Research on carotenoids and plant hormones such as ABA has pointed out the role of carotenoid precursors in plant stress responses. Deuterated compounds are used to trace the biosynthesis pathways, demonstrating the application of molecules like 9,9,9-Trideuteriononanoic acid in plant biochemistry studies (Parry & Horgan, 1991).

Stereospecific Reactions in Biosynthesis

Investigating the stereochemistry of hydrogen removal in biosynthetic processes, such as the conversion of hydroperoxy acids to other compounds in plants, is facilitated by using deuterated compounds. This underscores the utility of 9,9,9-Trideuteriononanoic acid in understanding specific enzymatic mechanisms (Fahlstadius & Hamberg, 1990).

Propriétés

IUPAC Name |

9,9,9-trideuteriononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9,9-Trideuteriononanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

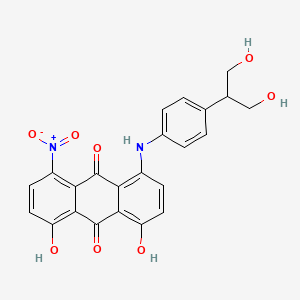

![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)